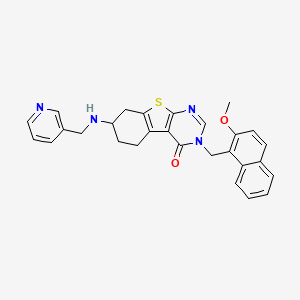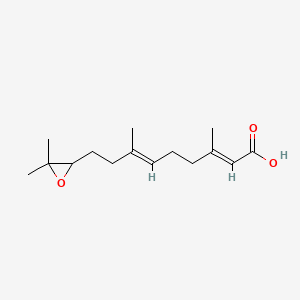![molecular formula C10H19NO4 B13447370 (3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)
(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid: is an organic compound with a complex structure that includes a carboxylic acid group, an amide group, and a methoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and amide formation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group may be further oxidized to form other functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biochemical pathways.
Medicine: In medicine, derivatives of this compound may have therapeutic potential. Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its reactivity and functional groups make it suitable for various applications in manufacturing.
Mécanisme D'action
The mechanism of action of (3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
(3S)-3-[(methoxycarbonylamino)methyl]-5-methylpentanoic acid: Similar structure but with a shorter carbon chain.
(3S)-3-[(methoxycarbonylamino)methyl]-5-methylheptanoic acid: Similar structure but with a longer carbon chain.
Uniqueness: What sets (3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid apart is its specific combination of functional groups and stereochemistry. This unique arrangement allows for specific interactions and reactivity that are not observed in its analogs.
Propriétés
Formule moléculaire |
C10H19NO4 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-7(2)4-8(5-9(12)13)6-11-10(14)15-3/h7-8H,4-6H2,1-3H3,(H,11,14)(H,12,13)/t8-/m0/s1 |
Clé InChI |
UUWMCUBVFZVIHO-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)C[C@@H](CC(=O)O)CNC(=O)OC |
SMILES canonique |
CC(C)CC(CC(=O)O)CNC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


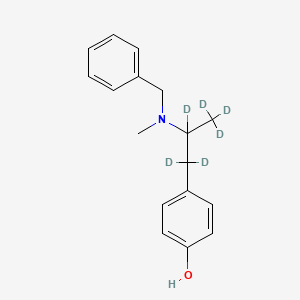
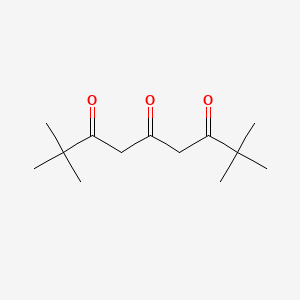
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)
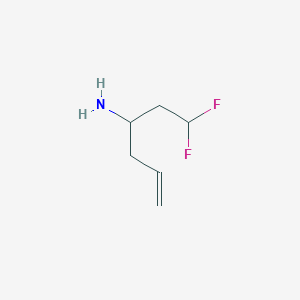
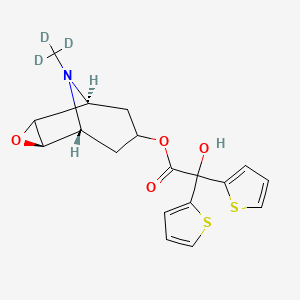
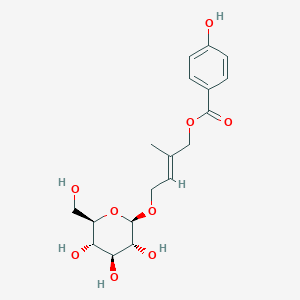
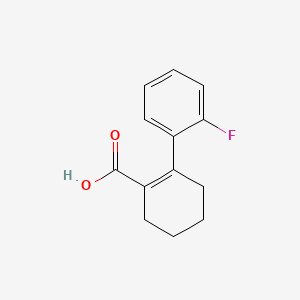

![[(3R,3AS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate](/img/structure/B13447335.png)
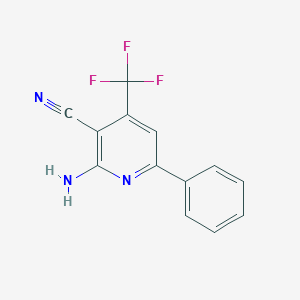
![Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate](/img/structure/B13447355.png)
